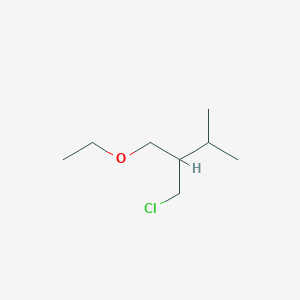

2-(Chloromethyl)-1-ethoxy-3-methylbutane

Beschreibung

2-(Chloromethyl)-1-ethoxy-3-methylbutane is a branched aliphatic ether featuring a chloromethyl group and an ethoxy substituent. Its structure renders it reactive in alkylation and nucleophilic substitution (SN2) reactions, making it a valuable intermediate in organic synthesis. Evidence from Molecules (2008) highlights its use in alkylation reactions with dibromoalkanes and subsequent condensation with amines to generate derivatives (e.g., compounds 3a–5j). Structural confirmation of such derivatives relies on elemental analysis, ¹H-NMR, and X-ray crystallography, underscoring its well-defined stereochemical properties .

Eigenschaften

Molekularformel |

C8H17ClO |

|---|---|

Molekulargewicht |

164.67 g/mol |

IUPAC-Name |

1-chloro-2-(ethoxymethyl)-3-methylbutane |

InChI |

InChI=1S/C8H17ClO/c1-4-10-6-8(5-9)7(2)3/h7-8H,4-6H2,1-3H3 |

InChI-Schlüssel |

PECNHZHHUZMPNG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCC(CCl)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-ethoxy-3-methylbutane typically involves the chloromethylation of 1-ethoxy-3-methylbutane. This can be achieved through the reaction of 1-ethoxy-3-methylbutane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.

Industrial Production Methods

On an industrial scale, the production of 2-(Chloromethyl)-1-ethoxy-3-methylbutane may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-1-ethoxy-3-methylbutane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted derivatives such as 2-(azidomethyl)-1-ethoxy-3-methylbutane.

Oxidation: Formation of 2-(formylmethyl)-1-ethoxy-3-methylbutane.

Reduction: Formation of 2-(methyl)-1-ethoxy-3-methylbutane.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-1-ethoxy-3-methylbutane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.

Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

Industrial Chemistry: Employed in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-1-ethoxy-3-methylbutane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The ethoxy and methyl groups influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Chloromethyl Ethers

- 2-(Chloromethyl)oxirane (Epichlorohydrin) : A key analog, this compound shares the chloromethyl group but incorporates an epoxide ring. While 2-(Chloromethyl)-1-ethoxy-3-methylbutane is less electrophilic due to its ether linkage, epichlorohydrin’s strained epoxide ring enhances reactivity in ring-opening reactions. Both serve as alkylating agents, but the former’s branched structure may reduce volatility compared to linear chloromethyl ethers .

- Chloromethyl Methyl Ether: Noted for its carcinogenicity, this linear analog contrasts with 2-(Chloromethyl)-1-ethoxy-3-methylbutane, where the ethoxy and methylbutane groups likely mitigate toxicity while maintaining utility in SN2 reactions.

Branched Aliphatic Ethers

Aromatic Ethers

- Its hydroxyphenyl group enables hydrogen bonding and electrophilic aromatic substitution, contrasting with the aliphatic, SN2-prone chloromethyl group in 2-(Chloromethyl)-1-ethoxy-3-methylbutane .

Alkylation and Condensation

- Target Compound : Synthesized via alkylation of dibromoalkanes and 2-(chloromethyl)oxirane, followed by amine condensation (e.g., derivatives 3a–5j ) .

- Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate: A structurally distinct compound () employs trifluoroethyl triflate and diisopropylethylamine in THF at 60°C, highlighting shared solvents (THF) and purification via column chromatography. However, the use of trifluorinated reagents introduces electronic effects absent in the target compound’s synthesis .

Purification Techniques

- Cyclobutane Derivative () : Uses silica gel chromatography (hexane/ethyl acetate), suggesting comparable workflows for aliphatic intermediates .

Biologische Aktivität

2-(Chloromethyl)-1-ethoxy-3-methylbutane is an organic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₅ClO

- Molecular Weight : 150.65 g/mol

- IUPAC Name : 2-(Chloromethyl)-1-ethoxy-3-methylbutane

- Structure : The compound features a chloromethyl group, an ethoxy group, and a branched aliphatic chain.

The biological activity of 2-(Chloromethyl)-1-ethoxy-3-methylbutane may be attributed to its ability to interact with various biomolecules. The chloromethyl group can facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with cellular targets. This interaction may influence cellular signaling pathways and gene expression.

Cytotoxicity

Research indicates that compounds with similar structures often exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity of 2-(Chloromethyl)-1-ethoxy-3-methylbutane has not been extensively studied; however, related compounds have shown significant activity against leukemia and solid tumors.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies on structurally analogous compounds suggest that 2-(Chloromethyl)-1-ethoxy-3-methylbutane may exhibit antioxidant activity, potentially reducing the risk of oxidative damage in cells.

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer. Compounds with similar functional groups have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The potential anti-inflammatory effects of 2-(Chloromethyl)-1-ethoxy-3-methylbutane warrant further investigation.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.